

Application Notes and Protocols: Rapamycin Analog-2 in Cell Culture

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Compound of Interest		
Compound Name:	Rapamycin analog-2	
Cat. No.:	B15138066	Get Quote

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These guidelines provide a comprehensive overview of the use of a hypothetical "**Rapamycin Analog-2**," a next-generation mTOR inhibitor, in cell culture experiments. The protocols and data are based on established methodologies for rapamycin and its analogs, with a focus on analogs exhibiting high selectivity for mTORC1.

Introduction

Rapamycin and its analogs, often referred to as "rapalogs," are a class of molecules that target the mechanistic Target of Rapamycin (mTOR), a serine/threonine kinase crucial for regulating cell growth, proliferation, and metabolism.[1][2] mTOR functions within two distinct multiprotein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[1] While first-generation rapalogs like rapamycin inhibit mTORC1, chronic treatment can also affect mTORC2, leading to undesirable side effects.[3][4] "Rapamycin Analog-2" is presented here as a novel analog designed for high selectivity towards mTORC1, thereby minimizing off-target effects on mTORC2.[4]

This document provides detailed protocols for the preparation, handling, and application of **Rapamycin Analog-2** in cell culture, along with methods to assess its biological activity.

Mechanism of Action



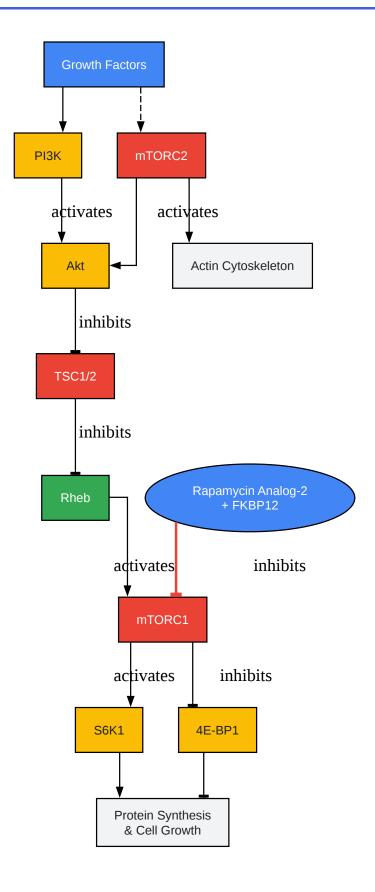




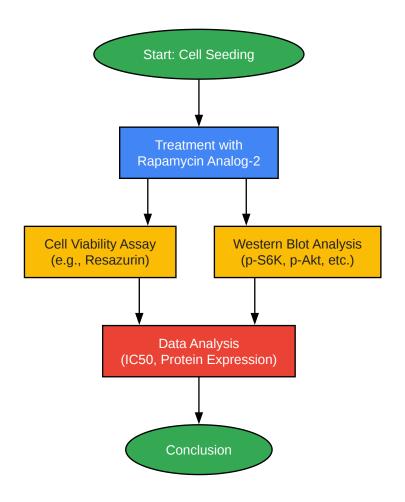
Rapamycin Analog-2, like rapamycin, is an allosteric inhibitor of mTORC1. It first forms a complex with the intracellular protein FKBP12 (FK506-binding protein 12).[3][5] This drug-protein complex then binds to the FKBP12-Rapamycin Binding (FRB) domain of mTOR, leading to the inhibition of mTORC1 activity.[2][6] This inhibition disrupts the phosphorylation of downstream mTORC1 substrates, including S6 Kinase 1 (S6K1) and 4E-Binding Protein 1 (4E-BP1), which ultimately results in decreased protein synthesis and cell growth.[1] Due to its high selectivity, Rapamycin Analog-2 is expected to have minimal impact on mTORC2, which is involved in cell survival and cytoskeleton regulation through substrates like Akt.[1][4]

Diagram of the mTOR Signaling Pathway









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